Antimicrobial peptide-57
Description
Structure
2D Structure
Properties
Molecular Formula |
C286H469N97O70S4 |
|---|---|
Molecular Weight |
6515 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(1R,4S,7S,10S,16S,19S,25S,28S,31S,34S,37S,40S,43S,49S,52S,55S,58S,61S,64R,67S,73S,76R,81R)-43,67-bis(4-aminobutyl)-81-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-28,37-bis(2-amino-2-oxoethyl)-7,58-bis[3-(diaminomethylideneamino)propyl]-34-[(1R)-1-hydroxyethyl]-19,31-bis(hydroxymethyl)-4,49,52-tris(1H-imidazol-4-ylmethyl)-40,61-bis(2-methylpropyl)-2,5,8,11,17,20,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,74,82-tricosaoxo-10,55-di(propan-2-yl)-78,79,85,86-tetrathia-3,6,9,12,18,21,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,75,83-tricosazapentacyclo[62.19.4.012,16.021,25.069,73]heptaoctacontane-76-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C286H469N97O70S4/c1-141(2)110-182-241(415)338-167(63-33-38-90-288)229(403)325-130-215(394)335-189(118-159-125-312-138-328-159)247(421)357-191(120-161-127-314-140-330-161)252(426)369-218(147(13)14)266(440)344-173(70-45-97-318-282(302)303)236(410)353-185(113-144(7)8)244(418)365-198-134-454-455-135-199(256(430)358-190(119-160-126-313-139-329-160)248(422)340-175(72-47-99-320-284(306)307)238(412)371-220(149(17)18)276(450)383-109-57-82-209(383)264(438)364-197(133-386)275(449)381-107-56-80-207(381)263(437)359-192(121-211(294)390)250(424)363-196(132-385)253(427)375-224(156(27)388)269(443)360-193(122-212(295)391)249(423)355-182)367-257(431)200(366-245(419)186(114-145(9)10)354-237(411)174(71-46-98-319-283(304)305)345-268(442)223(155(26)387)374-239(413)176(73-48-100-321-285(308)309)339-232(406)168(67-42-94-315-279(296)297)334-214(393)129-326-230(404)195(131-384)362-246(420)187(116-157-123-323-165-61-30-28-58-162(157)165)350-227(401)153(24)332-231(405)169(64-34-39-91-289)336-226(400)154(25)333-259(433)203-76-51-102-376(203)271(445)179(74-49-101-322-286(310)311)346-233(407)171(68-43-95-316-280(298)299)337-228(402)164(292)60-32-37-89-287)136-456-457-137-201(368-265(439)208-81-54-103-377(208)270(444)178(347-255(198)429)66-36-41-93-291)254(428)341-170(65-35-40-92-290)234(408)351-183(111-142(3)4)242(416)348-180(84-87-216(395)396)272(446)379-105-53-79-206(379)262(436)349-181(85-88-217(397)398)273(447)378-104-52-77-204(378)260(434)342-172(69-44-96-317-281(300)301)235(409)352-184(112-143(5)6)243(417)356-188(117-158-124-324-166-62-31-29-59-163(158)166)251(425)370-219(148(15)16)267(441)372-221(150(19)20)277(451)382-108-50-75-202(382)258(432)327-128-213(392)331-152(23)225(399)361-194(115-146(11)12)274(448)380-106-55-78-205(380)261(435)343-177(83-86-210(293)389)240(414)373-222(151(21)22)278(452)453/h28-31,58-59,61-62,123-127,138-156,164,167-209,218-224,323-324,384-388H,32-57,60,63-122,128-137,287-292H2,1-27H3,(H2,293,389)(H2,294,390)(H2,295,391)(H,312,328)(H,313,329)(H,314,330)(H,325,403)(H,326,404)(H,327,432)(H,331,392)(H,332,405)(H,333,433)(H,334,393)(H,335,394)(H,336,400)(H,337,402)(H,338,415)(H,339,406)(H,340,422)(H,341,428)(H,342,434)(H,343,435)(H,344,440)(H,345,442)(H,346,407)(H,347,429)(H,348,416)(H,349,436)(H,350,401)(H,351,408)(H,352,409)(H,353,410)(H,354,411)(H,355,423)(H,356,417)(H,357,421)(H,358,430)(H,359,437)(H,360,443)(H,361,399)(H,362,420)(H,363,424)(H,364,438)(H,365,418)(H,366,419)(H,367,431)(H,368,439)(H,369,426)(H,370,425)(H,371,412)(H,372,441)(H,373,414)(H,374,413)(H,375,427)(H,395,396)(H,397,398)(H,452,453)(H4,296,297,315)(H4,298,299,316)(H4,300,301,317)(H4,302,303,318)(H4,304,305,319)(H4,306,307,320)(H4,308,309,321)(H4,310,311,322)/t152-,153-,154-,155+,156+,164-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,218-,219-,220-,221-,222-,223-,224-/m0/s1 |
InChI Key |
MKYBCIBFBPPBKT-QSWODBGPSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC5=CNC=N5)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H]6CCCN6C(=O)[C@@H](NC2=O)CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N7CCC[C@H]7C(=O)N[C@@H](CCC(=O)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)CC(C)C)CCCN=C(N)N)C(C)C)CC1=CNC=N1)CC1=CNC=N1)CCCCN)CC(C)C)CC(=O)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC5=CNC=N5)CC6=CNC=N6)CCCCN)CC(C)C)CC(=O)N)C(C)O)CO)CC(=O)N)CO)C(C)C)CCCN=C(N)N)CC7=CNC=N7)NC(=O)C(CSSCC(NC(=O)C8CCCN8C(=O)C(NC2=O)CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Discovery and Initial Characterization of Antimicrobial Peptide 57 Ap 57/c10orf99
Identification of AP-57/C10orf99 as a Human Antimicrobial Peptide
AP-57/C10orf99 was first reported and characterized as a novel human antimicrobial peptide in 2015. nih.govgenecards.org It was identified as an evolutionarily conserved element of the innate immune response, which provides a primary defense mechanism at mucosal and skin surfaces. nih.govkogermannlab.com The peptide is also referred to by several other names, including GPR15L, CSBF, and GPR15LG. genecards.orgthermofisher.com Initial studies using immunohistochemical assays detected the highest expression of AP-57 in the mucosa of the stomach and colon. nih.govgenecards.org Obvious positive staining was also observed in the epithelium of the skin and esophagus. nih.gov Prior to its definitive characterization as an antimicrobial peptide, the C10orf99 gene was noted for its significant upregulation in psoriatic skin. frontiersin.orgnih.gov The identification of its broad-spectrum antimicrobial activity established it as a new type of multifunctional AMP. nih.govfrontiersin.org
Foundational Structural Attributes of AP-57/C10orf99
The structure of AP-57/C10orf99 is distinguished by several key features that differentiate it from other human AMPs. nih.gov It is a relatively short, basic peptide composed of 57 amino acid residues. nih.govfrontiersin.org A defining characteristic is the presence of four cysteine residues, which form intramolecular disulfide bridges. nih.govnih.gov This structure is reminiscent of the CC chemokine family. frontiersin.orgfrontiersin.org
The peptide is highly cationic, possessing a net charge of +14, and has a molecular weight of approximately 6.52 kDa with an isoelectric point (pI) of 11.28. nih.govgenecards.org This strong positive charge contributes to its antimicrobial function. Furthermore, AP-57 is described as an amphiphilic peptide, a common trait among antimicrobial peptides that facilitates their interaction with microbial membranes. nih.gov
Table 1: Foundational Structural Attributes of AP-57/C10orf99
| Attribute | Description | Source |
| Amino Acid Residues | 57 | nih.govfrontiersin.org |
| Cysteine Content | 4 residues, forming intramolecular disulfide bridges | nih.govnih.gov |
| Cationic Nature | Highly cationic with a net charge of +14 | nih.gov |
| Amphiphilicity | Described as a basic amphiphilic peptide | nih.gov |
| Molecular Weight | ~6.52 kDa | nih.govgenecards.org |
| Isoelectric Point (pI) | 11.28 | nih.govgenecards.org |
Original Reported Antimicrobial Spectrum of AP-57/C10orf99
Initial investigations revealed that AP-57/C10orf99 possesses broad-spectrum antimicrobial activity. nih.govnih.gov Its effectiveness was demonstrated against a variety of microorganisms. nih.gov The originally reported spectrum includes activity against the Gram-positive bacterium Staphylococcus aureus and Actinomyce. nih.govgenecards.org
Beyond its antibacterial properties, AP-57 was also found to be effective against the fungus Aspergillus niger. nih.govgenecards.org The peptide's antimicrobial capabilities were further shown to extend to mycoplasma and even lentivirus, highlighting its diverse range of action. nih.govfrontiersin.org This wide-ranging activity against different classes of pathogens underscored its role as a versatile defender in the innate immune system. nih.govmaayanlab.cloud
Table 2: Original Reported Antimicrobial Spectrum of AP-57/C10orf99
| Class | Organism | Source |
| Gram-positive Bacteria | Staphylococcus aureus | nih.govgenecards.org |
| Actinomyce | nih.govgenecards.org | |
| Fungi | Aspergillus niger | nih.govgenecards.org |
| Mycoplasma | Mycoplasma species | nih.govfrontiersin.org |
| Virus | Lentivirus | nih.govfrontiersin.org |
Mechanistic Research on Antimicrobial Peptide 57 S Action
Molecular Interactions with Microbial Membranes
The primary mechanism for many cationic antimicrobial peptides involves direct interaction with the microbial cell envelope, leading to a loss of membrane integrity and subsequent cell death. asm.org The distinct physicochemical properties of AP-57, particularly its high positive charge and amphipathic nature, are integral to its ability to target and disrupt these membranes. nih.govfrontiersin.org
The initial step in the antimicrobial action of AP-57 is its attraction to the negatively charged surfaces of microbial cells. mdpi.com Unlike the zwitterionic membranes of mammalian cells, bacterial membranes are rich in anionic components such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, which impart a net negative charge. tandfonline.comfrontiersin.org
The highly cationic nature of AP-57 (net charge +14) is a critical feature that drives a strong, initial electrostatic interaction with these anionic microbial surfaces. nih.govmdpi.com This attraction is the driving force that concentrates the peptide at the membrane surface, facilitating subsequent disruptive activities. nih.gov This binding is primarily mediated by the interaction between the positively charged amino acid residues of the peptide, such as lysine (B10760008) and arginine, and the negatively charged phosphate groups of the membrane lipids. mdpi.comnih.gov This initial, nonspecific electrostatic binding is a common feature among most antimicrobial peptides and is fundamental to their selective targeting of microbial cells. nih.gov
Table 1: Physicochemical Properties of Antimicrobial Peptide-57 (AP-57)/C10orf99
| Property | Value | Source |
|---|---|---|
| Amino Acid Residues | 57 | nih.gov |
| Net Charge | +14 | nih.gov |
| Molecular Weight | 6.52 kDa | nih.gov |
| Isoelectric Point (pI) | 11.28 | nih.gov |
This table is interactive. Click on the headers to sort.
Following electrostatic binding, AP-57 is thought to permeabilize the microbial membrane, a key step in its bactericidal activity. While the specific model for AP-57 has not been definitively elucidated, its actions are likely consistent with established mechanisms for other cationic AMPs. silae.it These models describe how peptides reorient and insert into the lipid bilayer, leading to the formation of pores or general membrane destabilization. nih.gov
The primary models for AMP-induced membrane disruption include:
The Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane, assembling into a bundle that forms a transmembrane pore or channel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which ions and cellular contents can leak out. frontiersin.orgnih.gov
The Toroidal Pore Model: Similar to the barrel-stave model, peptides insert into the membrane to form a pore. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the inserted peptides and the head groups of the lipid molecules. frontiersin.orgsilae.it This process involves significant disruption of the membrane structure.
The Carpet Model: In this non-pore-forming model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the membrane structure. nih.govsilae.it
Given AP-57's length and amphipathic characteristics, it may act via one or a combination of these mechanisms to achieve membrane permeabilization and cause rapid microbial cell death. nih.govnih.gov
Table 2: Major Models of Antimicrobial Peptide (AMP) Membrane Permeabilization
| Model | Description | Key Feature |
|---|---|---|
| Barrel-Stave | AMPs insert into the membrane to form a stable, barrel-like channel. | Pore is lined exclusively by peptide hydrophilic regions. frontiersin.org |
| Toroidal Pore | AMPs and lipid head groups together line the pore, causing membrane curvature. | Pore is lined by both peptides and lipid head groups. silae.it |
| Carpet | AMPs coat the membrane surface and disrupt it in a detergent-like manner at a critical concentration. | Membrane is disintegrated into micelles; no discrete pores are formed. nih.gov |
This table is interactive. Click on the headers to sort.
Intracellular Targets and Biochemical Pathways Affected by AP-57/C10orf99
Increasing evidence suggests that the mechanism of action for many AMPs is not limited to membrane disruption. nih.gov Some peptides can translocate across the cell membrane without causing complete lysis and interact with various intracellular targets, inhibiting essential cellular processes. researchgate.net Research indicates that AP-57/C10orf99 also possesses such capabilities, notably a capacity for binding to DNA. nih.gov
After penetrating the microbial membrane, AP-57 may interfere with the synthesis of essential macromolecules. The established DNA-binding capacity of AP-57 strongly suggests that it can disrupt processes such as DNA replication and transcription. nih.govnih.gov By binding to nucleic acids, AMPs can physically block the activity of polymerases or other enzymes involved in these pathways. asm.org
Furthermore, gene ontology analyses performed on human keratinocytes transfected with the C10orf99 gene showed an association with "translation," the process of protein synthesis. nih.govresearchgate.net This finding suggests that AP-57 may also have the ability to interfere with ribosomal function or other components of the protein synthesis machinery, a mechanism observed in other proline-rich and arginine-rich AMPs. nih.govmdpi.com Inhibition of DNA, RNA, and protein synthesis would effectively halt microbial growth and proliferation. nih.gov
Beyond macromolecule synthesis, another potential intracellular mechanism for AMPs is the inhibition of critical enzyme activity. nih.govresearchgate.net While specific enzymatic targets for AP-57 have not been fully detailed, gene ontology studies of its encoding gene, C10orf99, have shown an association with the mitogen-activated protein kinase (MAPK) pathway. nih.gov This suggests a potential interaction with kinases or other enzymes involved in cellular signaling and metabolic pathways. By disrupting these functions, AMPs can cause a cascade of detrimental effects, ultimately contributing to cell death. nih.gov
A distinct characteristic of AP-57 is its demonstrated ability to bind to DNA. nih.gov This interaction is likely facilitated by the peptide's high net positive charge, which would promote electrostatic interactions with the negatively charged phosphate backbone of DNA. ijpsonline.com The binding of AP-57 to DNA can be evaluated using techniques such as gel retardation assays, where the migration of plasmid DNA through an agarose gel is inhibited in the presence of the peptide. researchgate.net
Table 3: List of Compounds and Terms
| Name/Term | Category |
|---|---|
| This compound (AP-57) | Peptide |
| C10orf99 | Gene/Protein |
| Arginine | Amino Acid |
| Aspergillus niger | Fungus |
| Buforin II | Peptide |
| Drosocin | Peptide |
| Indolicidin | Peptide |
| Lipopolysaccharides (LPS) | Molecule |
| Lysine | Amino Acid |
| Melittin | Peptide |
| PR-39 | Peptide |
| Pyrrhocoricin | Peptide |
| Staphylococcus aureus | Bacterium |
Multifaceted Mechanisms of Action of AP-57/C10orf99
This compound (AP-57), also known as C10orf99, is a multifunctional peptide with a range of biological activities extending beyond its direct antimicrobial effects. Research has illuminated its complex roles in immune modulation, inflammation, cancer cell regulation, and maintenance of tissue homeostasis. These diverse functions are a result of its ability to interact with various cellular components and signaling pathways.
Broad-Spectrum Antimicrobial Activity and DNA Interaction
AP-57 exhibits a wide range of antimicrobial activity against various pathogens, including Gram-positive bacteria, fungi, mycoplasma, and even viruses like lentivirus. researchgate.net This broad-spectrum efficacy is a hallmark of many antimicrobial peptides and is crucial for the innate immune defense at mucosal surfaces and the skin. researchgate.net The peptide is characterized by a sequence of 57 amino acids, a highly cationic nature with a net charge of +14, and the presence of four cysteine residues, which contribute to its structure and function. researchgate.net
A key aspect of AP-57's mechanism is its capacity to bind to DNA. researchgate.net This interaction is likely facilitated by the peptide's positive charge, allowing it to associate with the negatively charged phosphate backbone of DNA. While the precise sequence specificity of this binding is not fully elucidated, this interaction may interfere with essential microbial processes such as DNA replication and transcription, contributing to its antimicrobial effects.
| Microorganism Type | Examples of Susceptible Organisms |
|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Actinomyces |
| Fungi | Aspergillus niger |
| Mycoplasma | Species not specified |
| Viruses | Lentivirus |
Regulation of Inflammation and Immune Responses
AP-57/C10orf99 plays a significant role in modulating inflammatory and immune responses, particularly in the skin. It is considered a primary inducible regulator in keratinocytes, where it influences both barrier formation and the inflammatory response. researchgate.netnih.gov Transfection of the C10orf99 gene into normal human epidermal keratinocytes has been shown to induce the expression of inflammatory mediators. researchgate.netnih.gov This suggests a direct role in initiating or amplifying inflammatory cascades in the epidermis.
Gene ontology analyses have associated C10orf99 with several key signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov Specifically, research has shown that C10orf99 can activate the ERK1/2 and NF-κB signaling pathways in keratinocytes, which are central to cell proliferation and inflammation. researchgate.net Knockdown of C10orf99 has been observed to suppress the phosphorylation of ERK1/2 and the p65 subunit of NF-κB. researchgate.net
Furthermore, AP-57/C10orf99 functions as a ligand for the G protein-coupled receptor 15 (GPR15), also known as GPR15L. researchgate.net The GPR15-C10orf99 signaling axis is crucial for the homing of specific immune cells, such as regulatory T cells (Tregs), to the colon, thereby playing a role in intestinal immune homeostasis. embopress.org This chemoattractant activity highlights the peptide's role in directing immune cell traffic to specific tissues.
| Cell Type | Effect of AP-57/C10orf99 | Affected Signaling Pathways/Mediators |
|---|---|---|
| Keratinocytes | Induces expression of inflammatory mediators | MAPK, ERK1/2, NF-κB |
| Keratinocytes | Reduces expression of skin barrier-related genes (e.g., filaggrin, loricrin) | Not specified |
| Immune Cells (e.g., T cells) | Acts as a chemoattractant via GPR15 | GPR15 signaling |
Anti-Cancer Activity and Cell Cycle Regulation
In addition to its antimicrobial and immunomodulatory roles, AP-57/C10orf99 has demonstrated anti-cancer properties. It exhibits specific cytotoxic effects against certain cancer cell lines, such as the human B-cell lymphoma line, Raji. researchgate.net This suggests a potential for targeted cancer therapy.
One of the key mechanisms underlying its anti-cancer activity is its interaction with the Sushi Domain Containing 2 (SUSD2) protein. researchgate.net The binding of AP-57/C10orf99 to SUSD2 on the surface of colon cancer cells leads to the inhibition of cell growth. researchgate.net This growth inhibition is achieved through the induction of G1 cell cycle arrest. researchgate.net Mechanistically, this is mediated by the downregulation of key cell cycle regulators, specifically cyclin D and cyclin-dependent kinase 6 (CDK6). researchgate.net The interaction with SUSD2 and the subsequent cell cycle arrest can be blocked by a soluble form of the SUSD2 protein, confirming the specificity of this interaction. researchgate.net
| Cancer Cell Line | Effect of AP-57/C10orf99 | Mechanism of Action | Interacting Partner |
|---|---|---|---|
| Human B-cell lymphoma (Raji) | Specific cytotoxic effects | Induction of apoptosis (inferred) | Not specified |
| Colon cancer cells (HCT116, LoVo) | Inhibition of cell growth | Induction of G1 cell cycle arrest via downregulation of Cyclin D and CDK6 | SUSD2 |
Antimicrobial Spectrum and Efficacy Research of Antimicrobial Peptide 57
Broad-Spectrum Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
Research has demonstrated that AP-57 possesses broad-spectrum antimicrobial activity, showing efficacy against multiple clinical isolates of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.govnih.gov The peptide's design, which often results in a net positive charge and an amphipathic structure, allows it to selectively interact with and disrupt the predominantly anionic membranes of pathogens. nih.govnih.gov In comparative studies, the designed analog RP557 displayed superior antimicrobial activity against all tested clinical isolates when compared to the human cathelicidin (B612621) LL-37. frontiersin.org Its activity was also noted to be better against Gram-negative isolates and slightly better against Gram-positive isolates compared to Tachyplesin 1. frontiersin.org
The peptide exhibits rapid bactericidal effects. frontiersin.orgnih.gov For instance, in vitro studies using bioluminescent strains of Pseudomonas aeruginosa and Staphylococcus aureus showed that RP557 immediately begins to destroy these bacteria in a dose-dependent manner. frontiersin.orgnih.gov This is in contrast to conventional antibiotics like tobramycin (B1681333) and vancomycin, which showed no antibacterial activity within the first 30 minutes of exposure under similar conditions. frontiersin.orgnih.gov
| Organism | Type | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive | 4 |
| Staphylococcus epidermidis (MDR) | Gram-Positive | 4 |
| Pseudomonas aeruginosa | Gram-Negative | 4 |
| Klebsiella pneumoniae | Gram-Negative | 4 |
| Escherichia coli | Gram-Negative | 4 |
| Acinetobacter baumannii | Gram-Negative | 4 |
Data sourced from Frontiers in Microbiology. frontiersin.org
Antifungal and Antiviral Activity Investigations
Beyond its antibacterial properties, AP-57 has been investigated for its effectiveness against fungi and viruses. The peptide known as C10orf99 has demonstrated broad antimicrobial activity that includes organisms such as Aspergillus and lentiviruses. nih.govresearchgate.net This suggests that its mechanism of action is effective against a range of microbial life, not limited to prokaryotic cells.
Studies on designed analogs like RP557 confirm its antifungal capabilities, showing consistently better microbicidal activity against fungi when compared to Tachyplesin 1. frontiersin.org Research into related peptides, such as NDBP-5.7, has shown activity against the pathogenic yeast Candida albicans. researchgate.net These peptides can affect the fungal membrane's permeability and produce morphological changes, including deformations in the cell wall. researchgate.net The antifungal mechanisms of antimicrobial peptides can be varied, sometimes involving interaction with the cell surface and other times binding to nucleic acids in the cytoplasm. nih.gov
The antiviral potential of antimicrobial peptides is an expanding area of research. nih.gov Some peptides exert their effects by directly targeting and disrupting the viral envelope, while others may interfere with the virus's ability to attach to or enter host cells. mdpi.com Research on C10orf99 has noted its activity against lentiviruses. nih.gov The antiviral mechanisms can be highly specific; for example, some peptides inhibit enveloped viruses but not non-enveloped ones. mdpi.com
Research on Anti-Biofilm Activity of AP-57/C10orf99
A significant challenge in treating microbial infections is the formation of biofilms, which are communities of microbes encased in a self-produced matrix that increases their resistance to conventional antibiotics. nih.govresearchgate.net AP-57 has shown potent anti-biofilm activity. frontiersin.org The designed peptide RP557 has been shown to be effective against recalcitrant biofilms of both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov
Research demonstrates that RP557 can disrupt established biofilms of P. aeruginosa and methicillin-resistant S. aureus (MRSA), including mature biofilms. frontiersin.org It was also found to be highly effective against multidrug-resistant (MDR) Staphylococcus epidermidis biofilms. frontiersin.org In one study, RP557 completely eradicated MDR S. epidermidis biofilm with an EC90 of 8 μg/mL, a task where the conventional antibiotic daptomycin (B549167) showed only moderate activity. frontiersin.org The mechanisms by which antimicrobial peptides combat biofilms can include disrupting the membrane potential of embedded cells, degrading the biofilm matrix, or interfering with bacterial signaling systems. nih.gov
Furthermore, related research on the peptide NDBP-5.7 demonstrated its activity against both the early phase and mature biofilms of C. albicans. researchgate.net
| Organism and Biofilm Type | Observation | Effective Concentration |
|---|---|---|
| P. aeruginosa P14 | Dose-dependent disruption | Data not specified |
| MRSA ATCC 1556 (6 hr) | Dose-dependent disruption | Data not specified |
| MRSA ATCC 1556 (120 hr, mature) | Dose-dependent disruption | Data not specified |
| MDR S. epidermidis ATCC 700578 | Complete eradication | EC90 of 8 μg/mL |
Data sourced from Frontiers in Microbiology. frontiersin.org
Efficacy Studies in In Vitro Models
The efficacy of AP-57 has been evaluated using a variety of in vitro models to characterize its antimicrobial activity. Standard broth microdilution assays are commonly used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. jmb.or.kr
To assess the speed of bactericidal action, time-kill assays are employed. For the analog RP557, researchers utilized an in vitro model with bioluminescent strains of P. aeruginosa and S. aureus. frontiersin.orgnih.gov This method allows for the real-time, non-invasive quantification of viable cells, demonstrating that RP557 caused a rapid, dose-dependent reduction in bacterial luminescence within minutes of exposure. frontiersin.orgnih.gov
The peptide's effect on host cells is also studied in vitro. In one study, C10orf99 gene transfection into normal human epidermal keratinocytes (NHEKs) was used to investigate its role in skin inflammation and barrier formation. nih.govnih.govresearchgate.net These experiments showed that inducing C10orf99 expression in these cells led to the production of inflammatory mediators and a reduction in barrier-related genes. nih.govresearchgate.net Additionally, in vitro models are used to test anti-biofilm efficacy, where peptides are applied to both developing and mature biofilms grown in microtiter plates or flow devices to measure reductions in biofilm viability and structure. nih.gov
Investigation of Activity Against Multidrug-Resistant (MDR) Pathogens
A critical area of research for new antimicrobials is their effectiveness against multidrug-resistant (MDR) pathogens, which pose a significant threat to public health. nih.govmdpi.com AP-57 and its analogs have demonstrated potent activity against a variety of MDR bacteria. frontiersin.orgnih.gov The designed peptide RP557 has shown broad-spectrum activity against drug-resistant phenotypes, including MRSA and MDR S. epidermidis. frontiersin.org
One of the key advantages of antimicrobial peptides is that they are less likely to induce resistance compared to conventional antibiotics due to their rapid, membrane-disrupting mechanism of action. nih.govnih.gov Studies have shown that chronic exposure of P. aeruginosa and S. aureus to subinhibitory concentrations of RP557 did not induce resistance. frontiersin.orgresearchgate.net In contrast, parallel experiments with conventional antibiotics like gentamycin and clindamycin (B1669177) did result in the development of resistance. frontiersin.orgresearchgate.net Furthermore, RP557 was subsequently able to eliminate these lab-generated gentamycin-resistant P. aeruginosa and clindamycin-resistant S. aureus strains without a required increase in its MIC. frontiersin.orgresearchgate.net
The efficacy of RP557 has also been evaluated in a murine wound abrasion infection model using MRSA, where topical application of the peptide completely eliminated the infection, highlighting its potential for treating infections caused by MDR pathogens. frontiersin.orgresearchgate.net
Immunomodulatory Research and Host Interaction of Antimicrobial Peptide 57
Modulation of Host Immune Responses by Antimicrobial Peptides
Antimicrobial peptides (AMPs) are crucial components of the innate immune defenses of a wide range of organisms. researchgate.net They serve as the first line of defense against invading pathogens. nih.govmdpi.com The immunomodulatory functions of AMPs are diverse and integral to orchestrating an effective immune response. nih.govjmb.or.kr These peptides can either stimulate or suppress the immune system, demonstrating a dual capability that is essential for maintaining immune homeostasis. nih.gov
The modulation of host immune responses by AMPs is a complex process that goes beyond direct pathogen killing. mdpi.com Many AMPs can influence the host's immune and inflammatory reactions to infection. mdpi.com Their immunomodulatory activities include the ability to recruit and activate various immune cells, manage inflammation, and bridge the gap between innate and adaptive immunity. jmb.or.krnih.gov Some AMPs can act as either pro-inflammatory or anti-inflammatory molecules, thereby regulating the inflammatory balance. mdpi.com This dual functionality allows them to enhance pro-inflammatory responses when needed or suppress them to prevent excessive inflammation. mdpi.com
AP-57, as a member of the AMP family, exhibits several of these immunomodulatory characteristics. It is a highly cationic peptide with a unique structure, including four cysteine residues, which distinguishes it from many other human AMPs. nih.gov Its expression is notably high in the mucosal surfaces of the stomach and colon, as well as in the skin and esophagus, suggesting a key role in protecting these barrier tissues. nih.gov Research has established that AP-57 is a multifunctional AMP, with its activities extending to DNA binding and specific cytotoxic effects against certain cancer cells. nih.gov
The GPR15–C10orf99 signaling pathway is particularly important for recruiting specific T lymphocytes to the colon and sites of skin inflammation. embopress.org The expression of C10orf99 in the colon is influenced by developmental stage, inflammation, and the gut microbiota. embopress.org This highlights the peptide's role in maintaining intestinal immune homeostasis by mediating the migration of immune cells. researchgate.net
Effects on Immune Cell Recruitment and Activation
A significant aspect of the immunomodulatory function of AMPs is their ability to influence the movement and activation of immune cells. nih.gov Many AMPs act as chemoattractants, recruiting leukocytes to sites of infection or injury. nih.gov This recruitment is a critical step in initiating an effective inflammatory response.
AP-57, also referred to as GPR15L, functions as a chemokine ligand for the G protein-coupled receptor GPR15. researchgate.netnih.gov This interaction is pivotal in mediating the homing of T cells to the large intestine and the skin. researchgate.net Specifically, the GPR15–C10orf99 signaling axis is crucial for attracting regulatory T cells (Tregs) to the colon. embopress.org This targeted recruitment of Tregs is essential for maintaining immune tolerance in the gut. researchgate.net
Research has demonstrated that C10orf99 is predominantly expressed by epithelial cells in the gastrointestinal tract, particularly in the colon and rectum, where it attracts GPR15-expressing Treg subsets. embopress.org Furthermore, GPR15 has been shown to mediate the recruitment of dendritic epidermal T-cells. nih.gov In studies involving GPR15-deficient mice, the precursors of these T-cells failed to migrate in response to GPR15L, underscoring the specific role of this peptide in immune cell trafficking. nih.gov
The table below summarizes the key findings related to the effects of AP-57/C10orf99 on immune cell recruitment.
| Receptor | Ligand | Primary Expressing Cells of Ligand | Recruited Immune Cells | Primary Location of Recruitment | Reference |
| GPR15 | AP-57/C10orf99 | Colonic and skin epithelial cells | Regulatory T cells (Tregs), Dendritic epidermal T-cells | Colon, Skin | embopress.orgresearchgate.netnih.gov |
Research on Anti-Inflammatory Effects of AMPs
While many AMPs are known for their pro-inflammatory activities, some also possess the ability to suppress inflammation, contributing to the resolution of the immune response. mdpi.com This anti-inflammatory capacity is often achieved through the neutralization of inflammatory triggers like lipopolysaccharide (LPS) or by modulating the production of inflammatory mediators. nih.govnih.gov
The role of AP-57/C10orf99 in inflammation is complex, with studies indicating both pro-inflammatory and potentially anti-inflammatory or tissue-protective properties depending on the context. researchgate.net In the skin, C10orf99 expression is significantly upregulated in inflammatory conditions such as psoriasis and atopic dermatitis. nih.govfrontiersin.orgnih.gov Research has shown that transfection of the C10orf99 gene into normal human epidermal keratinocytes leads to an increased expression of inflammatory mediators. nih.govfrontiersin.org Furthermore, repeated subcutaneous injections of GPR15L in mice induced skin inflammation in a dose-dependent manner, suggesting a pro-inflammatory role in this tissue. nih.govresearchgate.netfrontiersin.org In mouse models of psoriasis, a reduction in C10orf99 levels was associated with an amelioration of the inflammatory skin plaques. researchgate.net
Conversely, the targeted recruitment of regulatory T cells to the colon by the GPR15-C10orf99 axis can be considered an anti-inflammatory function, as Tregs are crucial for suppressing excessive immune responses in the gut and maintaining homeostasis. embopress.orgresearchgate.net This dual role highlights the context-dependent nature of AP-57's influence on inflammation.
The following table outlines the observed inflammatory effects of AP-57/C10orf99 in different biological contexts.
| Biological Context | Observed Effect | Key Research Finding | Reference |
| Skin (Psoriasis, Atopic Dermatitis) | Pro-inflammatory | Upregulated expression in lesions; induces inflammatory mediators in keratinocytes. | nih.govfrontiersin.orgnih.gov |
| Skin (Experimental) | Pro-inflammatory | Subcutaneous injection induces dose-dependent inflammation. | nih.govresearchgate.netfrontiersin.org |
| Colon | Potentially Anti-inflammatory | Mediates recruitment of regulatory T cells, which suppress inflammation. | embopress.orgresearchgate.net |
Role of AP-57/C10orf99 in Host Defense Mechanisms
The primary function of antimicrobial peptides is to contribute to the host's defense against a wide array of pathogens. nih.gov AP-57 is a potent component of this defense system, exhibiting broad-spectrum antimicrobial activity. nih.gov
AP-57 has been shown to be effective against Gram-positive bacteria, fungi, mycoplasma, and even some viruses. nih.govnih.govfrontiersin.org Its expression in mucosal and epithelial tissues, which are major entry points for pathogens, underscores its strategic importance in the first line of host defense. nih.gov The peptide is a product of the innate immune system, providing a rapid and non-specific defense against microbial invasion. nih.gov
Beyond its direct microbicidal action, the immunomodulatory functions of AP-57 are integral to a comprehensive host defense. nih.gov By recruiting and activating immune cells, it helps to initiate and shape the subsequent adaptive immune response. nih.gov The ability of AP-57 to bind to DNA and exhibit cytotoxic effects against specific tumor cells also suggests a broader role in surveillance and elimination of abnormal host cells. nih.gov
The multifaceted nature of AP-57, combining direct antimicrobial action with nuanced immunomodulatory capabilities, establishes it as a critical player in the host's innate defense mechanisms.
Structure Activity Relationship Sar Studies and Peptide Engineering of Antimicrobial Peptide 57
Influence of Peptide Sequence, Length, and Charge on Antimicrobial Activity
Peptide Length: The length of an AMP is a critical factor, as the peptide must be long enough to span the bacterial membrane or disrupt its integrity. nih.gov Most natural AMPs consist of 10 to 50 amino acids. nih.govresearchgate.net Shorter peptides, typically between 10 and 50 residues, often exhibit higher bioactivity and better tissue penetration capabilities. researchgate.net For instance, a rationally designed 17-amino acid peptide, RP557, demonstrates the efficacy of a shorter, optimized sequence. frontiersin.org
Net Charge: A net positive charge, typically ranging from +2 to +9, is a hallmark of most AMPs. nih.govfrontiersin.org This cationicity is vital for the initial binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govacs.org Increasing the net positive charge often enhances this initial electrostatic attraction, leading to greater antimicrobial activity. nih.govacs.org For example, a novel AMP designed from the cathelicidin (B612621) TC-33 showed a 4- to 128-fold increase in antimicrobial activity when its net charge was increased from +4 to +8 through amino acid substitution. acs.org
| Parameter | Influence on Antimicrobial Activity | Research Finding Example |
| Sequence | Determines secondary structure, charge distribution, and hydrophobicity. | The specific arrangement of cationic and hydrophobic residues is key for membrane interaction and disruption. |
| Length | Must be sufficient to interact with and disrupt the microbial membrane, typically 10-50 residues. nih.govresearchgate.net | Shorter peptides can be optimized for high bioactivity and better tissue penetration. researchgate.net |
| Charge | A net positive charge (+2 to +9) facilitates initial electrostatic binding to anionic bacterial membranes. nih.govfrontiersin.org | Increasing the net charge of a peptide from +4 to +8 significantly enhanced its antimicrobial potency. acs.org |
Role of Hydrophobicity and Amphipathicity in Activity
Hydrophobicity and amphipathicity are defining characteristics that enable AMPs to interact with and disrupt microbial membranes. A delicate balance of these properties is essential for potent and selective antimicrobial action. nih.gov
Hydrophobicity: The presence of hydrophobic amino acid residues allows the peptide to insert into the hydrophobic core of the lipid bilayer, which is a critical step in membrane permeabilization. frontiersin.orgsemanticscholar.org The proportion of hydrophobic residues in most AMPs ranges from 31% to 60%. mdpi.com However, excessive hydrophobicity can lead to non-specific interactions with mammalian cell membranes, resulting in cytotoxicity. nih.govnih.gov
Amphipathicity: This property refers to the spatial separation of hydrophobic and hydrophilic (cationic) residues. nih.gov When an AMP like AP-57 adopts a secondary structure, such as an α-helix or β-sheet, it often displays two distinct faces: a positively charged face and a nonpolar, hydrophobic face. frontiersin.orgacs.org This amphipathic structure is crucial for its ability to lie parallel to the membrane surface, with the cationic residues interacting with phospholipid head groups and the hydrophobic residues inserting into the lipid core, ultimately leading to membrane disruption. nih.gov The antimicrobial activity of β-hairpin peptides, for example, has been shown to increase with amphipathicity. nih.gov
| Property | Role in Antimicrobial Activity | Key Considerations |
| Hydrophobicity | Facilitates peptide insertion into the lipid bilayer core. semanticscholar.org | An optimal level is required; excessive hydrophobicity can increase toxicity to host cells. nih.govnih.gov |
| Amphipathicity | Enables the spatial segregation of charged and nonpolar residues, promoting effective membrane interaction and disruption. acs.org | The formation of a distinct amphipathic structure (e.g., α-helix) is often correlated with high antimicrobial potency. frontiersin.org |
Investigating the Significance of Cysteine Residues in AP-57/C10orf99
Cysteine residues play a significant structural and functional role in many AMPs, primarily through the formation of intramolecular disulfide bonds. nih.govnih.gov These covalent linkages are critical for stabilizing the peptide's three-dimensional structure, which is often essential for its biological activity.
In cysteine-rich peptides like defensins, disulfide bridges maintain the characteristic β-sheet fold, making the peptide more resistant to degradation and locking it into an active conformation. nih.govnih.gov The designed peptide RP557, for instance, is a 17-amino acid peptide stabilized by two disulfide bridges, contributing to its robust stability and activity. frontiersin.org
Interestingly, the reduction of disulfide bonds can sometimes enhance antimicrobial activity. For one mammalian cysteine-rich β-defensin, its reduced form was found to be more potent as an antimicrobial agent. nih.gov Furthermore, some engineering strategies have explored the addition of a single cysteine residue to a peptide's C-terminus. This modification, known as CTC (C-terminal Cysteine), has been shown to enhance the bactericidal activity of several different AMPs, suggesting it could be a viable strategy for modifying AP-57. frontiersin.org
Rational Design Strategies for Enhanced Efficacy
Rational design involves making knowledge-based modifications to a peptide's structure to improve its therapeutic properties. rsc.orgfrontiersin.org These strategies aim to increase antimicrobial potency, broaden the activity spectrum, enhance stability, and reduce toxicity.
Altering the amino acid sequence is a primary tool for peptide optimization. researchgate.net
Charge and Hydrophobicity Modification: Specific residues can be substituted to fine-tune the peptide's net charge and hydrophobicity. nih.gov Replacing neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine can increase the net positive charge and enhance bacterial membrane binding. acs.org Similarly, substituting amino acids can adjust the hydrophobic moment to optimize membrane insertion while minimizing hemolysis. frontiersin.orgsahmri.org.au
D-Amino Acid Substitution: Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases. Substituting some or all L-amino acids with their D-enantiomers can significantly increase peptide stability against proteolysis, thereby prolonging its therapeutic effect. researchgate.net
Terminal Modifications: C-terminal amidation is a common modification that can improve the antimicrobial efficacy of many AMPs by stabilizing α-helical structures at the peptide-membrane interface. researchgate.netnih.gov N-terminal acetylation can also be employed to improve peptide stability. nih.gov
Truncation: This involves creating shorter versions of a parent peptide. oup.com By identifying and retaining the core active region of AP-57, truncation can lead to smaller, more cost-effective peptides that retain or even gain potency. oup.comacs.org
Cyclization: Connecting the N- and C-termini of a peptide creates a cyclic structure. nih.gov Cyclization can confer several advantages, including enhanced stability against exoproteases, reduced toxicity, and increased bactericidal efficacy. nih.gov The conformational constraint imposed by cyclization can also improve binding specificity and lead to a more favorable amphipathic structure. nih.govacs.org
Hybridization is an innovative strategy that involves combining sequences or functional domains from two or more different peptides to create a new molecule with synergistic or enhanced properties. nih.govmdpi.com A hybrid peptide could be designed by fusing the active domain of AP-57 with a sequence from another AMP known for a different mechanism of action or improved stability. nih.govacs.org For example, combining a membrane-targeting sequence with a cell-penetrating motif can result in a hybrid peptide with a multi-faceted mechanism of action. mdpi.com This approach has been shown to increase antimicrobial activity by up to 6-fold in some cases compared to the parent peptides. nih.gov
Research on Peptidomimetics and Dendrimers of Antimicrobial Peptide-57 Remains Unexplored
Despite growing interest in antimicrobial peptides (AMPs) as potential therapeutic agents, dedicated research into the development of peptidomimetics and dendrimers specifically derived from this compound (AP-57), also known as C10orf99, appears to be limited or not publicly available.
AP-57 is a human antimicrobial peptide composed of 57 amino acid residues. nih.gov Initial studies have highlighted its broad-spectrum antimicrobial activity against a range of pathogens. nih.gov However, a critical next step in the therapeutic development of many promising peptides involves the creation of synthetic mimics, such as peptidomimetics and dendrimers, to overcome inherent limitations of natural peptides, including susceptibility to enzymatic degradation and potential toxicity.
Peptidomimetics are compounds that mimic the essential elements of a peptide's structure to retain or enhance its biological activity while offering improved stability and bioavailability. Dendrimers are highly branched, three-dimensional molecules that can be functionalized with multiple copies of a peptide, potentially leading to increased antimicrobial potency due to a high localized concentration of the active peptide sequence.
This lack of specific research means that data tables comparing the antimicrobial activity of AP-57 with its synthetic analogues, or detailed findings on the structure-activity relationships of such engineered molecules, cannot be provided at this time. The scientific community has yet to publish work exploring how modifications to the AP-57 backbone or the creation of multi-valent dendrimeric structures based on its sequence would impact its antimicrobial properties.
Therefore, the development of peptidomimetics and dendrimers based on this compound represents an unexplored area of research. Future studies in this direction would be crucial to unlock the full therapeutic potential of this promising human antimicrobial peptide.
Synthetic and Production Methodologies for Antimicrobial Peptide 57
Chemical Synthesis Approaches (e.g., Solid-Phase Peptide Synthesis)
Chemical synthesis is a primary method for producing antimicrobial peptides, offering high purity and the flexibility to incorporate modifications. hilarispublisher.com Solid-Phase Peptide Synthesis (SPPS) stands out as the most common and efficient technique for this purpose. hilarispublisher.comnih.gov
The SPPS method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. hilarispublisher.comhilarispublisher.com The synthesis typically proceeds from the C-terminus to the N-terminus. hilarispublisher.com An amino-protected amino acid is first anchored to the resin. Subsequently, the protective group is removed, and the next protected amino acid is coupled to the newly exposed amino group. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and deprotected. hilarispublisher.com
A widely used chemistry in SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. nih.gov This approach utilizes Fmoc for the temporary protection of the α-amino group and acid-labile protecting groups for the amino acid side chains.
The key advantages of SPPS include the ability to produce peptides with high purity and homogeneity, which is critical for therapeutic applications. hilarispublisher.com It also allows for the creation of large peptide libraries for screening and identifying novel AMPs with enhanced activity and selectivity. hilarispublisher.comhilarispublisher.com
| Component | Description | Role in Synthesis | Common Examples |
| Solid Support (Resin) | An insoluble polymer to which the first amino acid is attached. | Provides a stable anchor for the growing peptide chain, allowing for easy filtration and washing. | Polystyrene resins (e.g., Wang resin, Rink Amide resin) |
| Protecting Groups | Temporary chemical modifications on amino acid functional groups. | Prevents unwanted side reactions during the coupling steps. | Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl) |
| Coupling Reagents | Chemicals that facilitate the formation of the peptide bond between amino acids. | Activates the carboxylic acid group of the incoming amino acid for reaction with the amino group of the resin-bound chain. | DIC (Diisopropylcarbodiimide), HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) |
| Linkers | A chemical moiety that connects the peptide to the resin. | Determines the conditions required for the final cleavage of the peptide from the support. | Wang linker, Rink linker |
Recombinant Expression Systems and Strategies
For the large-scale and cost-effective production of Antimicrobial peptide-57, recombinant DNA technology offers a viable alternative to chemical synthesis. benthamdirect.comremedypublications.comnih.gov This approach uses genetically engineered host organisms to produce the desired peptide. Various expression systems are available, each with distinct characteristics. remedypublications.com
Escherichia coli : This is the most common expression system due to its rapid growth, well-understood genetics, and high expression levels. microbialtec.com However, AMPs can be toxic to E. coli, and they can be degraded by host proteases. To overcome this, AMPs are often expressed as fusion proteins with a larger partner protein, such as thioredoxin, which can mask the peptide's toxicity and protect it from degradation. remedypublications.com
Yeast (e.g., Pichia pastoris) : Yeast systems are also widely used and can perform post-translational modifications. microbialtec.com Pichia pastoris is favored for its ability to secrete the expressed peptide, simplifying purification. microbialtec.com Expression vectors are typically integrated directly into the yeast genome. microbialtec.com
Bacillus subtilis : As a Gram-positive bacterium, B. subtilis is a suitable host for secreting functional proteins directly into the culture medium, which can simplify downstream processing. microbialtec.com
Lactic Acid Bacteria (LAB) : These bacteria are considered safe for human consumption and typically secrete few proteases, reducing the degradation of the produced peptide. microbialtec.com
Plants : Plant-based expression systems, or "molecular farming," are emerging as a cost-effective and scalable method for producing therapeutic proteins, including AMPs. mdpi.comnih.gov This approach offers advantages in terms of safety and scalability. mdpi.com
A key strategy in recombinant production is the use of fusion partners. remedypublications.com Expressing the AMP as part of a larger, non-toxic protein prevents it from damaging the host cell membrane and protects it from proteolytic enzymes within the host. remedypublications.com After purification of the fusion protein, the AMP is cleaved from its partner using a specific chemical or enzymatic cleavage agent.
| Expression System | Advantages | Disadvantages | Common Strategies |
| Escherichia coli | Rapid growth, high yield, low cost, well-established protocols. microbialtec.com | Potential for inclusion body formation, lack of post-translational modifications, endotoxin (B1171834) production, AMP toxicity to host. remedypublications.com | Fusion protein expression, codon optimization. |
| Yeast (P. pastoris) | Capable of post-translational modifications, high-density cell culture, secretion of peptides. microbialtec.com | Slower growth than bacteria, potential for hyperglycosylation. | Genome integration of expression cassettes. microbialtec.com |
| Bacillus subtilis | High secretion capacity, non-pathogenic, lacks endotoxins. microbialtec.com | Plasmid instability, presence of extracellular proteases. | Use of secretion signal peptides. |
| Plants | Low production cost, scalability, inherent safety (no human pathogens). mdpi.comnih.gov | Longer production timelines, complex downstream processing, potential for low yield. nih.gov | Stable transformation, transient expression systems. |
Challenges and Innovations in Scalable Production of AMPs
Despite the promise of AMPs, several challenges hinder their large-scale production and clinical translation. nih.govresearchgate.net However, ongoing innovations are addressing these obstacles.
Challenges:
High Production Cost : Chemical synthesis, particularly for longer peptides, is expensive compared to traditional antibiotics. nih.gov Recombinant production can also be costly due to complex purification processes. researchgate.net
Enzymatic Degradation : AMPs are susceptible to degradation by proteases in biological environments, leading to a short half-life and reduced stability. researchgate.netnih.gov
Potential Cytotoxicity : While AMPs selectively target microbial membranes, some can exhibit toxicity toward mammalian cells, limiting their therapeutic window. researchgate.netmdpi.com
Peptide Instability : AMPs can be sensitive to changes in pH and temperature and may interact with components in complex media, affecting their stability and efficacy. nih.govsustaine.org
Purification Complexity : Separating the desired peptide from host cell proteins, endotoxins, and other impurities during recombinant production can be a complex and costly process. remedypublications.com
Innovations:
Automated Synthesis : The development of automated peptide synthesizers has dramatically increased the efficiency and throughput of SPPS, enabling the rapid production of peptide libraries for screening. molecularcloud.org
Chemical Modifications : Introducing non-natural amino acids or modifying the peptide backbone can enhance stability against proteolytic degradation and improve activity. molecularcloud.org
Recombinant Production Optimization : Genetic engineering strategies, such as codon optimization and the development of novel fusion partners and host strains, are improving the yield and purity of recombinant AMPs. mdpi.com
Nanodelivery Systems : Encapsulating AMPs in biomaterials like liposomes, micelles, hydrogels, or nanoparticles can protect them from degradation, improve their stability, and enhance their delivery to target sites. nih.govmdpi.com These systems can also reduce cytotoxicity. nih.gov
Plant-based Bioreactors : Using plants as "bioreactors" for AMP production is being explored as a highly scalable and cost-effective manufacturing platform. nih.gov
| Challenge | Innovative Solution | Description |
| High Production Cost | Plant Molecular Farming | Utilizing plants as bioreactors offers a potentially low-cost, scalable alternative for large-scale production. nih.gov |
| Enzymatic Degradation / Instability | Nanodelivery Systems (e.g., Liposomes) | Encapsulation protects the peptide from proteases and harsh environmental conditions, enhancing stability and half-life. nih.gov |
| Cytotoxicity | Targeted Delivery / Conjugation | Linking AMPs to cell-penetrating peptides or encapsulating them in nanoparticles can target delivery to microbes, reducing off-target effects on host cells. molecularcloud.orgmdpi.com |
| Low Yield (Recombinant) | Fusion Protein Strategies | Expressing AMPs fused to a carrier protein improves expression levels and protects the host cell from the AMP's lytic activity. remedypublications.com |
| Purification Complexity | Secretion Systems (e.g., B. subtilis) | Using host systems that secrete the AMP into the culture medium simplifies the initial recovery and purification steps. microbialtec.com |
Resistance Mechanisms to Antimicrobial Peptides and Implications for Ap 57 Research
Bacterial Strategies for Counteracting AMPs
Bacteria employ a diverse arsenal of defense mechanisms to resist the action of AMPs. These strategies can be broadly categorized into several groups, often working in concert to protect the pathogen. nih.govresearchgate.net The primary mechanisms include the enzymatic degradation of the peptide, alteration of the bacterial cell surface to prevent peptide binding, and the active removal of AMPs from the cell via efflux pumps. mdpi.comproquest.com Additionally, bacteria can trap or sequester AMPs using surface proteins or exopolysaccharides, effectively preventing them from reaching their target on the cell membrane. nih.govresearchgate.net These resistance mechanisms can be intrinsic or acquired through horizontal gene transfer, posing a continuous challenge to the therapeutic potential of AMPs. mdpi.com
Key Bacterial Resistance Strategies:
Enzymatic Degradation: Production of proteases that cleave and inactivate AMPs. mdpi.com
Cell Surface Modification: Altering the net surface charge to electrostatically repel cationic AMPs. nih.gov
Efflux Pumps: Actively transporting AMPs out of the bacterial cell. researchgate.netnih.gov
Sequestration: Using surface molecules or biofilms to trap AMPs. nih.govnih.gov
Research on Enzymatic Degradation of AMPs by Pathogens
One of the most direct methods bacteria use to combat AMPs is through enzymatic degradation. mdpi.com Many pathogenic bacteria secrete or express surface-associated proteases that can recognize and cleave AMPs, rendering them inactive. nih.govasm.org These enzymes are diverse and include serine proteases, metalloproteases, and cysteine proteases, each with different specificities. mdpi.com For example, the human cathelicidin (B612621) LL-37, a well-studied AMP, is known to be susceptible to degradation by proteases produced by various pathogens. nih.govnih.gov Research has shown that enzymes like aureolysin from Staphylococcus aureus and elastase B from Pseudomonas aeruginosa can effectively degrade LL-37. asm.orgnih.gov This enzymatic breakdown represents a significant hurdle for the therapeutic use of natural AMPs and highlights the need to design peptides, such as AP-57, with enhanced resistance to proteolysis. nih.gov Strategies to overcome this include the incorporation of non-natural D-amino acids or cyclization of the peptide structure. nih.govmdpi.com
| Pathogen | Protease | AMP Target(s) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Aureolysin (Metalloprotease) | LL-37 | nih.gov |
| Pseudomonas aeruginosa | Elastase B, Alkaline Protease A | LL-37 | asm.org |
| Proteus mirabilis | ZapA (Metalloprotease) | LL-37, HBD-1, Protegrin-1 | nih.gov |
| Escherichia coli | OmpT | Protamine, LL-37 | nih.gov |
| Salmonella typhimurium | PgtE | CRAMP, LL-37 | nih.gov |
Bacterial Cell Surface Modifications and Electrostatic Repulsion
Many AMPs are cationic, and their initial interaction with the negatively charged bacterial surface is driven by electrostatic attraction. nih.gov Consequently, a primary defense strategy for bacteria is to reduce the net negative charge of their cell envelope, thereby creating an electrostatic barrier that repels incoming cationic AMPs. nih.govnih.gov
In Gram-positive bacteria, this is often achieved through the D-alanylation of teichoic and lipoteichoic acids, a process mediated by the dlt operon. frontiersin.orgroyalsocietypublishing.org The incorporation of positively charged D-alanine residues neutralizes the negative charges of the phosphate groups in these polymers. royalsocietypublishing.org Another key mechanism is the modification of phosphatidylglycerol, an anionic membrane phospholipid, with positively charged L-lysine by the multi-peptide resistance factor (MprF) protein. nih.govroyalsocietypublishing.org
Gram-negative bacteria modify the lipid A component of their lipopolysaccharide (LPS). frontiersin.org This can involve the addition of positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine, which masks the negative charges of the phosphate groups on lipid A. researchgate.net These modifications reduce the binding of cationic AMPs to the outer membrane, increasing bacterial survival.
| Modification Mechanism | Bacterial Type | Key Genes/Proteins | Effect | Reference |
|---|---|---|---|---|
| D-alanylation of (lipo)teichoic acids | Gram-positive | dlt operon | Reduces net negative charge of cell wall | frontiersin.orgroyalsocietypublishing.org |
| Lysinylation of phosphatidylglycerol | Gram-positive | MprF | Reduces net negative charge of cell membrane | nih.govroyalsocietypublishing.org |
| Addition of L-Ara4N or phosphoethanolamine to Lipid A | Gram-negative | pmr operon | Reduces net negative charge of outer membrane | researchgate.net |
Role of Efflux Pumps and Transport Systems in AMP Resistance
Efflux pumps are membrane-associated protein complexes that actively extrude a wide range of toxic compounds, including antibiotics and AMPs, from the bacterial cell. nih.govnih.gov These pumps are a critical component of both intrinsic and acquired resistance. omicsonline.org Several superfamilies of efflux pumps have been implicated in AMP resistance, including the Resistance-Nodulation-Division (RND), ATP-Binding Cassette (ABC), and Major Facilitator Superfamily (MFS) transporters. nih.govomicsonline.org
In Gram-negative bacteria, tripartite RND systems, such as AcrAB-TolC in E. coli and MtrCDE in Neisseria gonorrhoeae, span both the inner and outer membranes to expel substrates directly into the extracellular medium. nih.govnih.gov Another fascinating mechanism is the Sap (sensitivity to antimicrobial peptides) ABC transporter system. Instead of expelling AMPs, the Sap system transports them into the cytoplasm, where they are subsequently degraded by intracellular proteases. nih.govresearchgate.net This process not only protects the cell membrane from damage but also prevents the AMP from reaching other potential intracellular targets. nih.gov
Understanding Cross-Resistance Phenomena to AMPs
Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant concern in drug development. nih.gov In the context of AMPs, research indicates that cross-resistance is most prevalent among peptides with similar physicochemical properties and mechanisms of action. nih.govbohrium.com For instance, a bacterial strain that develops resistance by modifying its surface charge is likely to be resistant to multiple different cationic AMPs that rely on electrostatic attraction for their activity.
However, studies have also shown that broad-spectrum resistance to all AMPs does not evolve readily. asm.org Strains that become resistant to one type of AMP often remain susceptible to others with different structures or targets. asm.org For example, resistance to a membrane-disrupting peptide may not confer resistance to a peptide that primarily targets an intracellular process. nih.gov This limited cross-resistance suggests that combination therapies using AMPs with different modes of action could be a viable strategy to hinder the evolution of resistance. asm.orgconsensus.app
Implications of Resistance Development for AP-57 Research
The widespread existence of bacterial resistance mechanisms to naturally occurring AMPs has profound implications for the design and development of new therapeutic peptides like AP-57. To be clinically successful, a novel peptide must be able to overcome or evade these pre-existing defenses.
Key considerations for AP-57 research include:
Proteolytic Stability: AP-57 must be designed to resist degradation by common bacterial proteases. nih.govresearchgate.net This can be achieved through strategies such as incorporating D-amino acids, cyclizing the peptide backbone, or modifying the peptide termini (amidation/acetylation). nih.gov
Evading Electrostatic Repulsion: The mechanism of action for AP-57 should ideally not rely solely on strong electrostatic attraction. While a positive charge is often important for initial interaction, developing peptides that have alternative membrane-binding mechanisms or can function effectively at a lower net positive charge could bypass charge-based resistance. royalsocietypublishing.org
Bypassing Efflux Pumps: The structure of AP-57 should be optimized to be a poor substrate for known efflux pumps. Understanding the structural requirements for pump recognition can inform the design of peptides that are not easily expelled. nih.gov
Novel Mechanism of Action: Developing AP-57 to have a novel mechanism of action or multiple targets within the bacterial cell could significantly lower the probability of resistance development. nih.govnih.gov Peptides that not only disrupt the membrane but also inhibit essential intracellular processes may be more robust against resistance. nih.gov
Assessing Cross-Resistance: It is crucial to screen AP-57 against a panel of bacteria with known resistance to other AMPs. This will help determine its potential for cross-resistance and identify which bacterial infections it would be most effective against. nih.gov
Ultimately, a thorough understanding of existing AMP resistance is not a barrier but a guide for the rational design of next-generation antimicrobial peptides. For AP-57, this means leveraging this knowledge to create a molecule that is stable, potent, and resilient to the evolutionary strategies of pathogenic bacteria.
Synergistic Research Approaches Involving Antimicrobial Peptide 57
Combination Strategies with Conventional Antimicrobial Agents
The combination of antimicrobial peptides with traditional antibiotics is a well-explored strategy to overcome bacterial resistance. frontiersin.org This approach can restore the susceptibility of multidrug-resistant pathogens to conventional drugs. sciencedaily.comnih.gov The primary mechanism involves the AMP's ability to permeabilize the bacterial cell membrane, which in turn facilitates the entry of the antibiotic to reach its intracellular target. nih.govacs.orgnih.gov This enhanced uptake allows antibiotics to be effective at lower concentrations, which can also help reduce dose-related side effects. nih.gov
Research has demonstrated synergistic effects between various AMPs and a range of antibiotic classes. For instance, certain peptides have shown synergy with antibiotics such as erythromycin (B1671065), ampicillin, penicillin, and tetracycline. nih.gov Studies involving cathelicidin (B612621) AMPs (CATH-1, CATH-3) and a porcine AMP (PMAP-36) found a synergistic effect when combined with erythromycin against pathogens like Staphylococcus aureus, Salmonella enteritidis, and Escherichia coli. frontiersin.org In some cases, the combination can lead to a significant reduction in the minimum bactericidal concentration (MBC) of the conventional antibiotic. For example, the combination of PMAP-36 and erythromycin resulted in a 256-fold reduction in the MBC of erythromycin against E. coli. frontiersin.org Similarly, the mammalian peptide protegrin 1 exhibits synergistic killing activity with antibiotics that have intracellular targets, such as rifampicin (B610482). frontiersin.orgscispace.com
These combination therapies are particularly valuable for tackling infections caused by the so-called ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their high levels of antibiotic resistance. frontiersin.org
| Antimicrobial Peptide (AMP) | Conventional Antibiotic | Target Pathogen(s) | Observed Synergistic Outcome |
|---|---|---|---|
| CATH-1, CATH-3, PMAP-36 | Erythromycin | S. aureus, S. enteritidis, E. coli | Enhanced bacterial killing; significant reduction in antibiotic MBC. frontiersin.org |
| Generic AMPs | Penicillin | Not specified | High synergistic activity against biofilm formation; increased cell permeability. nih.gov |
| Protegrin 1 | Rifampicin, Gentamicin (B1671437) | Not specified | Synergistic antibacterial action. scispace.com |
| DJK-6 (antibiofilm peptide) | Carbapenems | Carbapenemase-producing K. pneumoniae | Strong synergy against biofilms. nih.gov |
Research on Mechanisms of Synergistic Activity
The primary mechanism underpinning the synergy between AMPs and conventional antibiotics is the peptide's interaction with the bacterial membrane. acs.org AMPs, which are typically cationic, are drawn to the negatively charged components of bacterial membranes. mednexus.org Their action disrupts membrane integrity through several proposed models, including the "barrel-stave," "toroidal pore," and "carpet" models. frontiersin.org This disruption creates pores or channels in the membrane, increasing its permeability. nih.govnih.gov
This membrane permeabilization is the crucial step that facilitates the synergistic effect. nih.gov It allows conventional antibiotics, which might otherwise be blocked by the bacterial outer membrane (especially in Gram-negative bacteria), to enter the cell more easily and reach their intracellular targets. acs.orgnih.gov These targets often include processes like the synthesis of the cell wall, proteins, or nucleic acids (DNA/RNA). nih.govmdpi.com For example, the synergy between highly membrane-active AMPs like protegrin 1 and hBD-3 and antibiotics with intracellular targets like gentamicin and rifampicin suggests that the increased bioavailability of the antibiotic is the main driver of the interaction. scispace.com
Beyond simple membrane disruption, some AMPs can translocate across the membrane and act on intracellular targets themselves. mdpi.com This can lead to a multi-pronged attack where the AMP and the antibiotic inhibit different essential bacterial processes simultaneously, making it more difficult for the bacteria to develop resistance. frontiersin.org
Synergistic Effects with Non-Antibiotic Agents and Biomaterials
The synergistic potential of antimicrobial peptides extends beyond conventional antibiotics to include non-antibiotic agents and biomaterials. These combinations aim to enhance antimicrobial efficacy, broaden the spectrum of activity, and reduce the risk of resistance. mdpi.com
A notable example is the combination of AMPs with silver nanoparticles (AgNPs). rsc.org Both AMPs and AgNPs can disrupt bacterial cell walls and membranes, and their combined use has shown synergistic effects. mdpi.com One study found that the combination of the peptide BrSPR20-P1 and AgNPs doubled the activity against S. aureus and methicillin-resistant S. aureus (MRSA) and increased activity against E. coli by 32-fold. mdpi.com The mechanism involves enhanced cell wall disruption, leakage of intracellular contents, and eventual cell lysis. mdpi.com
AMPs also show synergy with certain antiseptics. For instance, combinations of various AMPs with the antiseptic dioxydin, which inhibits DNA synthesis, have demonstrated synergistic action against multidrug-resistant bacteria such as A. baumannii and K. pneumoniae. mdpi.com
Furthermore, incorporating AMPs into biomaterials is an emerging strategy to create antimicrobial surfaces and localized delivery systems. mednexus.orgnih.gov AMPs can be coated onto surfaces or integrated into materials like hydrogels. mednexus.orgnih.gov These AMP-based biomaterials can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nih.govmednexus.org The synergy here lies in the ability of the biomaterial to provide a stable, high-concentration source of the AMP directly at the site of potential infection, while the AMP itself acts to kill bacteria and prevent biofilm adhesion and maturation. mdpi.com
| Antimicrobial Peptide (AMP) | Non-Antibiotic Agent / Biomaterial | Target Pathogen(s) | Observed Synergistic Outcome |
|---|---|---|---|
| BrSPR20-P1 | Silver Nanoparticles (AgNPs) | S. aureus, MRSA, E. coli | Increased antibacterial activity (2-fold to 32-fold); mechanism involves cell wall and membrane disruption. mdpi.com |
| ChBac3.4 and others | Dioxydin (antiseptic) | A. baumannii, K. pneumoniae | Synergistic action against antibiotic-resistant isolates. mdpi.com |
| Generic AMPs | Polymer Micelles | Gram-positive and Gram-negative bacteria | Antimicrobial micelles penetrate and damage the bacterial membrane. mednexus.org |
| Generic AMPs | Hydrogels | General bacterial infections | Biomaterial-assisted delivery of AMPs for treating infections. nih.gov |
Novel Delivery System Research for Antimicrobial Peptides
Nanotechnology-Based Delivery Systems (e.g., Nanoparticles, Liposomes, Hydrogels)
Nanotechnology offers a versatile platform for enhancing the therapeutic potential of AMPs. scispace.com By encapsulating or attaching AMPs to nanocarriers, researchers can improve peptide stability, facilitate controlled release, and reduce systemic toxicity. nih.govmdpi.com These systems are designed to protect the peptide from enzymatic degradation and deliver it directly to the site of infection. mdpi.comfrontiersin.org
Nanoparticles: Various nanoparticles (NPs) have been developed for AMP delivery. mdpi.com Polymeric nanoparticles, particularly those made from biocompatible polymers like poly(lactic-co-glycolic) acid (PLGA), can provide controlled release of the peptide and protect it from premature degradation. mdpi.com Metallic nanoparticles, such as those made from gold (Au-NPs) or silver, have also been used. mdpi.comfrontiersin.org These can be functionalized to carry AMPs and may exhibit synergistic antimicrobial effects. nih.gov For instance, gold nanoparticles have been combined with AMPs to improve peptide stability and antimicrobial efficiency. mdpi.com
Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that are biocompatible and biodegradable, making them excellent candidates for drug delivery. nih.gov They can encapsulate hydrophilic AMPs in their aqueous core or carry hydrophobic AMPs within their lipid bilayer, protecting them from degradation in the bloodstream. frontiersin.org Research has shown that liposomal formulations can reduce the toxicity of certain peptides, such as melittin, and improve their antimicrobial efficacy against both planktonic bacteria and biofilms. frontiersin.orguit.no The release rate of AMPs from liposomes can be adjusted, which is crucial for exerting sustained antimicrobial activity. frontiersin.org
Hydrogels: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, creating a moist environment conducive to healing. acs.orgnih.gov They are increasingly explored for the localized and sustained delivery of AMPs, especially in applications like wound dressings. frontiersin.org Incorporating AMPs into a hydrogel matrix can enhance the peptide's stability and prolong its activity at the target site. frontiersin.org For example, a methylcellulose (B11928114) hydrogel loaded with the peptide D-Bac8c2,5 Leu demonstrated sustained release and significant efficacy in disrupting pre-formed bacterial biofilms. frontiersin.org Some peptide sequences themselves have the ability to self-assemble into hydrogels, creating a biomaterial with inherent antimicrobial properties. acs.org
| Delivery System | Material Example | Key Research Finding | Reference Peptide(s) |
|---|---|---|---|
| Nanoparticles | Poly(lactic-co-glycolic) acid (PLGA) | Provides controlled release and protects against degradation. mdpi.com | Esculentin-1a |
| Gold (Au-NPs) | Improves peptide stability and antimicrobial efficiency. mdpi.com | HuAL1 | |
| Liposomes | Phospholipids, Cholesterol | Reduces peptide toxicity and improves anti-biofilm effect. frontiersin.orguit.no | Melittin, 7e-SMAMP |
| Hydrogels | Methylcellulose | Allows for localized, sustained release and enhances peptide stability. frontiersin.org | D-Bac8c2,5 Leu |
| Self-assembling KLVFF peptide | Forms a hydrogel with potent, inherent antimicrobial activity. acs.org | KLVFF |
Self-Assembling Peptide Systems
A particularly innovative approach involves peptides designed to self-assemble into higher-order nanostructures like nanofibers, nanotubes, or hydrogels. nih.govrsc.org This self-assembly can be triggered by environmental cues such as pH, temperature, or the presence of salts. nih.gov These supramolecular structures can act as both the delivery vehicle and the therapeutic agent itself. mdpi.com
The process of self-assembly is often driven by a combination of hydrophobic, aromatic, and electrostatic interactions between peptide monomers. nih.govmdpi.com For example, short peptides containing the diphenylalanine (FF) motif have been shown to self-assemble into nanotubes with antimicrobial efficacy. nih.gov In other systems, peptide amphiphiles, which consist of a hydrophilic peptide head and a hydrophobic tail, can self-organize into micelles or nanofibers that form a three-dimensional hydrogel. nih.gov These self-assembled materials can selectively interact with and disrupt bacterial membranes, demonstrating broad-spectrum activity while often maintaining good biocompatibility with mammalian cells. acs.orgnih.gov
Research into Enhancing Stability and Reducing Degradation of AMPs for Delivery
A major obstacle for the systemic use of AMPs is their rapid degradation by proteases found in serum and tissues. nih.govnih.gov Several strategies are being researched to enhance their stability.
Encapsulation: As discussed, enclosing AMPs within nanocarriers like nanoparticles or liposomes physically shields them from proteolytic enzymes, significantly increasing their half-life in circulation. mdpi.comfrontiersin.org
Chemical Modifications: Simple chemical alterations to the peptide structure can confer resistance to degradation. researchgate.net N-terminal acetylation (adding an acetyl group) and C-terminal amidation (adding an amide group) are common modifications that can increase stability. researchgate.netnih.gov Amidation, in particular, has been shown to help peptides retain their structure and antimicrobial activity. researchgate.net
Use of D-Amino Acids: Proteolytic enzymes are stereospecific and typically recognize only L-amino acids, the naturally occurring form. Synthesizing peptides with non-natural D-amino acids creates a mirror image structure that is highly resistant to enzymatic digestion. frontiersin.orgresearchgate.net This strategy has been shown to improve stability without compromising antimicrobial activity. frontiersin.org
Peptide Cyclization: Creating a cyclic structure, either through a head-to-tail linkage or a disulfide bridge, can make the peptide less accessible to proteases and has been found to be highly effective for improving both serum stability and antimicrobial activity. nih.gov
Approaches for Improving Targeting and Biocompatibility in Research Models
While effective against microbes, some AMPs can be toxic to mammalian cells, particularly red blood cells (hemolytic activity). nih.gov Improving biocompatibility and ensuring the peptide selectively targets pathogens are key areas of research.
Computational and Bioinformatic Approaches in Antimicrobial Peptide 57 Research
In Silico Peptide Design and Optimization
In silico peptide design involves the use of computational methods to construct and refine antimicrobial peptides (AMPs) with desired properties. This rational design strategy is a promising approach to overcome the limitations of many naturally occurring AMPs, such as cytotoxicity or high production costs. nih.gov The process often begins with a known peptide template, which is then modified to enhance its antimicrobial activity, selectivity, and stability.
One powerful technique in this area is the use of genetic algorithms. For example, researchers have successfully designed novel arginine-rich α-helical peptides, known as guavanins, derived from a glycine-rich peptide found in guava seeds. nih.gov This computational approach explores a vast combinatorial space to identify optimized sequences. nih.govomicsonline.org The resulting peptide, Guavanin 2, was shown to be bactericidal at low concentrations by causing membrane disruption. nih.gov
The primary goals of in silico optimization include:
Reducing peptide length: Shorter peptides are typically less expensive to synthesize. Rational design can help identify the minimal active sequence, as seen in the reduction of the 37-amino-acid-long LL-37 to the 12-amino-acid KR-12 without losing its core antimicrobial properties. mdpi.com
Enhancing activity and selectivity: By modifying amino acid sequences, it is possible to increase a peptide's affinity for bacterial membranes over host cells.
Improving stability: Computational tools can predict how sequence changes will affect a peptide's susceptibility to degradation by proteases.
This design process significantly reduces the time and expense associated with synthesizing and screening large libraries of peptides in the lab. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the structural properties of a compound and its biological activity. nih.govnih.gov In the context of Antimicrobial peptide-57, QSAR models are invaluable for predicting antimicrobial potency and optimizing peptide candidates. researchgate.net
The QSAR methodology involves several key steps:
Data Collection: A dataset of peptides with known antimicrobial activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the peptides' physicochemical properties (e.g., molecular weight, charge, hydrophobicity, propensity to form secondary structures), are calculated. mdpi.com
Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the observed antimicrobial activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using external datasets to ensure its reliability. nih.gov
QSAR studies have been widely applied to various classes of bioactive peptides, including antimicrobial, antioxidant, and antihypertensive peptides. rsc.org Both 2D and 3D-QSAR models are employed. While 2D-QSAR relies on descriptors derived from the 2D structure, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) consider the three-dimensional shape of the peptide, which can provide more detailed insights into the structural requirements for activity. researchgate.net These models guide the rational design of new AMPs by predicting the activity of novel sequences before they are synthesized. nih.govmdpi.com
Table 1: Key Molecular Descriptors Used in QSAR Models for Antimicrobial Peptides
| Descriptor Category | Examples | Relevance to Antimicrobial Activity |
| Physicochemical | Molecular Weight, Net Charge, Isoelectric Point (pI) | Influences solubility, interaction with charged bacterial membranes, and overall peptide behavior. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the peptide molecule. |
| Structural | Helical Wheel Parameters, Hydrophobic Moment | Determines the amphipathic nature of the peptide, which is crucial for membrane interaction and disruption. |
| Compositional | Amino Acid Composition, Frequency of specific residues (e.g., Lysine (B10760008), Arginine) | Cationic (Lys, Arg) and hydrophobic residues are key determinants of antimicrobial efficacy. |
Machine Learning and Artificial Intelligence Applications in AMP Discovery and Engineering
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the discovery of novel AMPs. semanticscholar.orgupenn.edu These technologies can analyze vast datasets to identify complex patterns that are not apparent through traditional analysis, thereby accelerating the identification and design of new peptide-based drugs. acs.orgmdpi.com
ML models are trained on large databases of known AMPs and non-AMPs, learning to distinguish between them based on sequence features. mdpi.com This allows for rapid screening of genomic or proteomic data to find new AMP candidates. nih.gov Commonly used ML algorithms in AMP research include Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANNs). mdpi.comresearchgate.net
AI and ML models are applied to predict a range of crucial properties:
Antimicrobial Activity: Classifying peptides as antimicrobial or non-antimicrobial. nih.gov
Toxicity: Predicting hemolytic activity or cytotoxicity towards mammalian cells to ensure safety. mdpi.com
Stability and Bioavailability: Forecasting the peptide's stability against enzymatic degradation. nih.gov
Mechanism of Action: Providing insights into how a peptide might function, for instance, by predicting its ability to disrupt membranes. nih.gov
While AI offers immense potential, the quality and size of the training datasets are critical bottlenecks that require ongoing collaborative efforts to curate. upenn.edu
Molecular Dynamics Simulations and Membrane Interaction Modeling
Molecular dynamics (MD) simulations are a powerful computational tool that provides atomic-level insights into the dynamic behavior of molecules over time. springernature.com For this compound, MD simulations are essential for understanding its mechanism of action, particularly its interaction with bacterial cell membranes. nih.govnih.gov
By simulating the movement of every atom in the peptide and the surrounding membrane, researchers can visualize and analyze the key events that lead to bacterial cell death:
Binding and Adsorption: Observing how the peptide initially associates with the negatively charged surface of the bacterial membrane.
Insertion: Modeling how the peptide inserts itself into the lipid bilayer.
Pore Formation: Simulating the process by which multiple peptide molecules aggregate to form pores or channels in the membrane, leading to leakage of cellular contents. acs.org
These simulations can be performed using models of different bacterial membranes, such as those representing Gram-positive (Staphylococcus aureus) or Gram-negative (Escherichia coli) bacteria, which have distinct lipid compositions. nih.govijbiotech.com For instance, studies on the peptide CM15 have used MD simulations to map the free energy landscape of its translocation across the complex outer membrane of E. coli. nih.gov Such detailed modeling helps to explain the structural features of the peptide—like its secondary structure and the role of specific residues (e.g., Lysine)—that are crucial for its function. ijbiotech.com
Table 2: Common Software and Force Fields for AMP-Membrane MD Simulations
| Software Package | Common Force Fields | Typical Application |
| GROMACS | CHARMM36, GROMOS | Simulating peptide-lipid interactions, calculating binding free energies. acs.orgijbiotech.com |
| AMBER | AMBER, GLYCAM | Modeling peptide folding and dynamics in solution and in the presence of membranes. |
| NAMD | CHARMM36 | Large-scale simulations of complex biological systems, including membrane pore formation. |
Analysis of Antimicrobial Peptide Databases for Novel Candidates
Antimicrobial peptide databases are critical, foundational resources for the entire field of computational AMP research. mdpi.com These curated repositories collect and organize vast amounts of information on the sequences, structures, activities, and origins of thousands of AMPs. oup.com They serve as the primary source of data for training machine learning models, performing QSAR analyses, and identifying new peptide candidates through comparative analysis. researchgate.net
Several key public databases are instrumental in this research:
Antimicrobial Peptide Database (APD): One of the original and most comprehensive databases, containing thousands of natural and synthetic peptides with detailed annotations. researchgate.net
dbAMP: A comprehensive resource that includes information on AMPs' physicochemical properties, post-translational modifications, and structures, along with analytical tools. oup.com
Collection of Anti-Microbial Peptides (CAMP): Another large database that collects data on AMP sequences, structures, and biological activities, including synthetic peptides. oup.com
Researchers utilize bioinformatics tools, such as sequence alignment software like BLAST or DIAMOND, to search these databases for peptides with sequence similarity to a query peptide like this compound. mdpi.com This comparative approach, often called "genome mining" or "database mining," can rapidly identify novel, naturally occurring AMPs from the genomic data of various organisms that might otherwise be missed. nih.gov By analyzing the patterns and conserved motifs within these extensive datasets, scientists can uncover new families of AMPs and gain a deeper understanding of the structure-function relationships that govern their activity.
Challenges and Future Research Directions for Antimicrobial Peptide 57
Overcoming Challenges in Peptide Stability and Proteolytic Degradation for Research Applications
A major obstacle in the research and application of antimicrobial peptides (AMPs) like AMP-57 is their susceptibility to proteolytic degradation. nih.govresearchgate.net This inherent instability limits their effectiveness in biological environments. researchgate.net Several strategies are being investigated to enhance the proteolytic resistance of these peptides.
One approach involves chemical modifications to the peptide structure. researchgate.net Techniques such as N-terminal acetylation and C-terminal amidation can increase the peptide's lifespan in research settings by protecting against exopeptidases. nih.gov Another strategy is the substitution of natural L-amino acids with their D-enantiomers. This isomerization makes the peptide unrecognizable to many proteases, thereby increasing its stability and half-life without necessarily compromising its antimicrobial activity. mdpi.com Additionally, the incorporation of unnatural amino acids or peptidomimetics can confer resistance to enzymatic degradation. researchgate.netmdpi.com
Structural modifications, such as cyclization, can also enhance peptide stability. researchgate.net By constraining the peptide's conformation, cyclization can make it less accessible to proteases. researchgate.net The table below summarizes some of these strategies.
| Strategy | Description | Potential Outcome |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus. nih.gov | Increased resistance to exopeptidases and longer half-life in cell cultures. nih.gov |
| Amino Acid Substitution | Replacing L-amino acids with D-amino acids or incorporating unnatural amino acids. mdpi.com | Enhanced resistance to a broad range of proteases. mdpi.com |
| Cyclization | Forming a cyclic peptide structure. researchgate.net | Improved stability against proteolytic enzymes and potentially enhanced membrane permeability. researchgate.net |
| Nanocarrier Encapsulation | Encapsulating the peptide within nanoparticles. researchgate.net | Protection from proteolytic degradation and controlled release. researchgate.net |
Further research is focused on combining these strategies, for instance, by incorporating tryptophan substitutions along with terminal modifications, which has been shown to improve resistance against specific bacterial proteases like aureolysin. nih.govasm.org
Addressing Potential for Acquired Resistance in Pathogens
While a key advantage of AMPs is their multi-target mode of action, which is thought to slow the development of resistance, pathogens can still evolve mechanisms to counteract their effects. nih.govnih.gov Understanding and overcoming acquired resistance is a critical area of research.
Bacteria have developed several strategies to resist AMPs. mdpi.com These can be broadly categorized as follows:
Alteration of Cell Surface Charge: Many AMPs are cationic and target the negatively charged bacterial membrane. nih.govbohrium.com Pathogens can alter their surface charge, for example by modifying lipopolysaccharides or teichoic acids, to reduce the electrostatic attraction of the peptide. nih.govresearchgate.net
Proteolytic Degradation: Bacteria can secrete proteases that specifically degrade AMPs, inactivating them before they can reach their target. nih.gov
Efflux Pumps: Some bacteria utilize efflux pumps to actively transport AMPs out of the cell, preventing them from reaching intracellular targets. nih.govbohrium.com
Biofilm Formation: The extracellular matrix of biofilms can act as a physical barrier, trapping AMPs and preventing them from reaching the bacterial cells within. nih.gov
The table below outlines some of the known resistance mechanisms in Gram-positive bacteria.
| Resistance Mechanism | Example in Gram-positive Bacteria | Reference |
| Modification of Membrane/Cell Wall Structure | Staphylococcus aureus modifies phosphatidylglycerol in its membrane. | nih.gov |
| AMP Degradation by Proteases | Secretion of bacterial proteases to degrade the peptide. | nih.gov |
| AMP Extrusion by Efflux Pumps | Use of transport systems to pump the AMP out of the cell. | nih.gov |
| Inhibition by Surface Proteins | Binding of the AMP to surface proteins to prevent it from reaching its target. | nih.gov |
Future research will need to focus on developing AMPs that are less susceptible to these resistance mechanisms, potentially by designing peptides that target multiple cellular processes simultaneously or by using them in combination with other antimicrobial agents.
Development of Targeted Delivery Strategies for Specific Research Goals
The development of effective delivery systems is crucial for harnessing the full potential of AMP-57 in research applications. Targeted delivery can protect the peptide from degradation, reduce potential off-target effects, and ensure it reaches the desired site of action. researchgate.netnih.gov Nanotechnology offers a promising platform for the development of such delivery systems. nih.govmdpi.com
Various types of nanocarriers are being explored for AMP delivery, including:
Liposomes: These are amphiphilic nanocarriers that can encapsulate hydrophilic peptides in their core and protect them from the external environment. nih.gov
Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that encapsulate AMPs, allowing for controlled and sustained release. nih.gov
Metallic Nanoparticles: Gold (AuNPs) and silver (AgNPs) nanoparticles can be conjugated with AMPs. nih.govmdpi.com These systems can enhance the antimicrobial activity of the peptide and may offer synergistic effects. nih.gov
Hydrogels: These three-dimensional polymer networks can be used to immobilize AMPs, providing a scaffold for localized and sustained release. mdpi.com
The choice of nanocarrier depends on the specific research application. For example, liposomes are well-suited for transdermal delivery studies, while polymeric nanoparticles may be more appropriate for investigating systemic infections in animal models. nih.gov
Exploring Novel Non-Antimicrobial Functions for Research (e.g., as research tools, specific immunomodulators, anti-cancer mechanisms in in vitro models)
Beyond their direct antimicrobial activity, many AMPs, also known as host defense peptides (HDPs), exhibit a range of other biological functions that are of significant research interest. akjournals.comfrontiersin.org These non-antimicrobial properties open up new avenues for their use as research tools and potential therapeutic agents in other contexts.
Immunomodulatory Effects: AMPs can modulate the host immune response in complex ways. akjournals.comnih.gov They can act as chemoattractants for immune cells, such as neutrophils, monocytes, and T-lymphocytes, recruiting them to sites of infection. nih.govfrontiersin.org Some AMPs can also influence the production of cytokines and chemokines, thereby shaping both innate and adaptive immune responses. akjournals.comnih.gov This immunomodulatory activity is a key area of investigation for understanding their in vivo efficacy. frontiersin.org
Anti-Cancer Mechanisms: A growing body of research is exploring the potential of AMPs as anti-cancer agents. oncotarget.comnih.gov The rationale behind this is the difference in membrane composition between cancerous and healthy cells. Cancer cell membranes often have a higher negative charge due to an increased presence of phosphatidylserine, making them a target for cationic AMPs. oncotarget.commanchester.ac.uk The proposed anti-cancer mechanisms include:
Membrane Disruption: Similar to their action on bacteria, AMPs can disrupt the integrity of cancer cell membranes, leading to cell lysis. frontiersin.org
Induction of Apoptosis: Some AMPs can penetrate cancer cells and interact with intracellular targets, such as mitochondria, to trigger programmed cell death (apoptosis). oncotarget.com
Inhibition of Angiogenesis: Certain AMPs have been shown to inhibit the formation of new blood vessels, which is essential for tumor growth. oncotarget.com
These non-antimicrobial functions are being actively studied in in vitro models to elucidate their mechanisms of action and to identify peptides with potent and selective activity. global-sci.com
Advancements in High-Throughput Screening and Characterization Methodologies
The discovery and optimization of novel AMPs like AMP-57 are being accelerated by advancements in high-throughput screening (HTS) and characterization techniques. azolifesciences.comcreative-biolabs.com These methods allow for the rapid screening of large peptide libraries to identify candidates with desired properties. azolifesciences.com
HTS platforms, such as the surface localized antimicrobial display (SLAY) system, enable the screening of vast numbers of peptides for antimicrobial activity against specific pathogens. creative-biolabs.com Computational approaches are also playing an increasingly important role in AMP discovery, allowing for the in silico screening of entire proteomes to identify potential antimicrobial sequences. asm.org
Once promising candidates are identified, a range of characterization methodologies are employed to evaluate their properties. These include techniques to assess:
Antimicrobial Potency: Determining the minimum inhibitory concentration (MIC) against a panel of microorganisms. nih.gov
Proteolytic Stability: Evaluating the peptide's resistance to degradation by various proteases. nih.govasm.org
Secondary Structure: Using techniques like circular dichroism to determine the peptide's conformation, which is often crucial for its activity. asm.org
Novel characterization techniques are also emerging, such as those that can rapidly assess a power amplifier's performance, which, while from a different field, conceptually highlight the move towards faster and more detailed analysis that can be adapted to biological systems. scispace.comdiva-portal.orgtrsrentelco.com
Integration of Multi-Omics Data in AMP Research
The integration of multi-omics data is revolutionizing our understanding of AMPs and their interactions with biological systems. nih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic view of the cellular responses to AMPs. nih.govresearchgate.net
This systems-level approach can help to:
Elucidate Mechanisms of Action: Multi-omics can reveal the downstream effects of AMPs on various cellular pathways, providing a more comprehensive understanding of how they kill pathogens or modulate host cells. elifesciences.org
Identify Resistance Mechanisms: By analyzing the genomic and transcriptomic changes in bacteria exposed to AMPs, researchers can identify the genes and pathways involved in the development of resistance. nih.gov
Discover Novel AMPs: Genomic and transcriptomic data from various organisms can be mined to identify new AMP-encoding genes. nih.gov
The integration of these large datasets requires sophisticated bioinformatics tools and presents a significant data analysis challenge. elifesciences.org However, the insights gained from a multi-omics approach are invaluable for the rational design and development of new and more effective AMPs.
Ethical Considerations in AMP Research and Development (Excluding Human Trial Ethics)
The research and development of AMPs raise several ethical considerations that need to be addressed, even outside the context of human clinical trials. jocpr.com A primary concern is the potential for the widespread use of potent new antimicrobials to exert selective pressure on microbial populations, potentially leading to the emergence of new forms of resistance. nih.gov
The development of new antimicrobials also brings up issues related to the balance between public health needs and the interests of the private sector. nih.gov There is an ethical obligation to develop new treatments for infectious diseases, but the significant financial investment required for drug development can be a barrier. nih.gov
Furthermore, as research into the dual-use potential of AMPs (e.g., as both antimicrobials and immunomodulators) progresses, it is important to consider the ethical implications of these powerful biological molecules. frontiersin.org This includes ensuring that the research is conducted responsibly and with appropriate oversight. jocpr.com The establishment of global guidelines for AMP research and use is crucial to ensure that these promising molecules are developed and utilized in an ethical and sustainable manner. nih.gov
Q & A
Q. What structural and functional characteristics define AMP-57, and how do they relate to its mechanism of action?
AMP-57 is a 15-mer macrocyclic peptide that inhibits the PD-1/PD-L1 immune checkpoint interaction via noncovalent binding. Key structural features include two tryptophan residues (Trp8, Trp10) and a histidine residue (His5), which dominate hydrophobic interactions with PD-L1. The crystal structure (PDB ID: 5O4Y) reveals a "face-on binding" mode, where bulky indole side chains occupy hydrophobic pockets on PD-L1 . Functional assays show AMP-57 has an EC50 of 566 nM in cell-based models, significantly weaker than monoclonal antibodies (e.g., durvalumab EC50 = 0.199 nM) but modifiable via rational design .
Q. What experimental assays are critical for evaluating AMP-57’s efficacy and binding kinetics?
Key methodologies include:
- HTRF (Homogeneous Time-Resolved Fluorescence) Assays : Quantify PD-1/PD-L1 disruption via competitive binding, with AMP-57 showing IC50 values in the nanomolar range .
- Cell-based functional assays : Measure T-cell reactivation using IL-2 secretion or luciferase reporters, where AMP-57 restores T-cell function at micromolar concentrations .
- Crystallography and NMR : Resolve binding modes and conformational stability (e.g., 5O4Y structure highlights hydrophobic interactions with PD-L1 residues LY56, LQ66, and LM115) .
Advanced Research Questions
Q. How can researchers resolve contradictions between biochemical and cellular assay data for AMP-57?
Discrepancies in EC50 values (e.g., 566 nM in cellular assays vs. sub-nanomolar IC50 in biochemical assays) arise from differences in assay complexity. Cellular environments introduce variables like membrane permeability, protein turnover, and off-target effects. To address this:
- Structure-activity relationship (SAR) studies : Optimize peptide stability via substitutions (e.g., Arg13Leu and Ser7Hyp improve rigidity and hydrogen bonding with PD-L1 Glu71) .
- Pharmacokinetic profiling : Use mass spectrometry to assess peptide half-life in serum and adjust formulations for enhanced bioavailability .
Q. What computational strategies are effective for optimizing AMP-57’s binding affinity and specificity?
- Molecular Dynamics (MD) Simulations : Identify conformational flexibility and critical residues (e.g., Phe1’s rigid Cβ angle in AMP-57 limits binding; mutations to leucine restore flexibility) .
- Fragment Molecular Orbital (FMO) Analysis : Quantify interaction energies between AMP-57 and PD-L1 residues (e.g., Trp8 and Trp10 contribute 70% of total binding energy) .
- Virtual Alanine Scanning : Predict "hotspot" residues (e.g., Pro4 in AMP-57 is critical for van der Waals interactions) .
Q. How does AMP-57’s binding mode compare to monoclonal antibodies, and what are the implications for drug design?
Unlike antibodies (e.g., durvalumab), which induce PD-L1 dimerization, AMP-57 binds PD-L1 monomers without structural rearrangement. This "face-on" mode avoids steric clashes, enabling co-administration with other inhibitors. However, its lower affinity necessitates macrocyclization and unnatural amino acid incorporation (e.g., Hyp at Ser7) to enhance stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
